molecular formula C11H16ClN B1460475 4-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride CAS No. 2097903-24-5

4-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No.: B1460475
CAS No.: 2097903-24-5
M. Wt: 197.7 g/mol
InChI Key: ZCNOMUNJHUVNSP-UHFFFAOYSA-N
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Description

4-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound of interest in organic and medicinal chemistry research. While specific studies on this exact salt are limited, it belongs to the 1,2,3,4-tetrahydroquinoline (THQ) structural class, a privileged scaffold in drug discovery due to its presence in numerous natural products and pharmacologically active molecules . The tetrahydroquinoline core is a common structural motif in compounds with a wide spectrum of biological activities, making this derivative a valuable building block for developing new therapeutic agents . Researchers are exploring tetrahydroquinoline derivatives for applications as diverse as analgesics, anticonvulsants, anticancer agents, and antimicrobials . Furthermore, specific tetrahydroquinoline-based compounds are being investigated for their neuroprotective properties and potential in slowing the onset of neurodegenerative conditions . The structural features of this compound make it a suitable intermediate for further chemical modification, such as through Pictet-Spengler or other cyclization reactions, to generate more complex molecular architectures for biological screening . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle all chemicals with appropriate precautions and refer to the safety data sheet prior to use.

Properties

IUPAC Name

4-ethyl-1,2,3,4-tetrahydroquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-2-9-7-8-12-11-6-4-3-5-10(9)11;/h3-6,9,12H,2,7-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNOMUNJHUVNSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCNC2=CC=CC=C12.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Catalytic Hydrogenation

  • Quinoline derivatives can be directly hydrogenated to tetrahydroquinolines using metal catalysts such as palladium on charcoal under hydrogen atmosphere.
  • However, for 4-substituted derivatives like 4-ethyl, direct hydrogenation often leads to mixtures and side products, complicating purification and reducing yield.
  • Literature reports attempts to reduce 3,4-diarylquinolines using catalytic hydrogenation or lithium aluminum hydride (LAH) reflux, but these resulted in multiple unidentified products, indicating challenges with direct reduction for substituted quinolines.

Reduction of 2,3-Dihydroquinolin-4-ones

  • An alternative approach involves reducing 2,3-dihydroquinolin-4-ones to tetrahydroquinolines.
  • This method typically yields C4-unsubstituted products and is thus less suitable for preparing 4-ethyl derivatives directly.

One-Step Ambient Temperature Multi-Component Reaction

A patented method (EP0385271B1) describes an efficient one-step synthesis of tetrahydroquinolines under mild conditions:

  • Reactants include aniline salts, thiol or sodium sulfinate compounds, and enolizable alkyl aldehydes.
  • The reaction proceeds at ambient temperature (15°C to 30°C) and atmospheric pressure, typically completing within 1–2 hours.
  • Nucleophilic reagents are used to arrest the reaction at the tetrahydroquinoline stage, preventing overoxidation to quinolines.
  • For 4-ethyl-1,2,3,4-tetrahydroquinoline, aniline salt with an appropriate alkyl substituent (ethyl) reacts with thiol/sulfinate and an aldehyde to yield the product with high purity and no quinoline contamination.
  • This method avoids heating and long reaction times typical of older methods and allows introduction of functional groups at the 4-position in a single step.

Pictet-Spengler Reaction and Related Cyclizations

  • The Pictet-Spengler reaction is a classical method for synthesizing tetrahydroisoquinolines and related compounds.
  • Although primarily used for isoquinoline derivatives, adaptations of this cyclization have been applied to quinoline systems.
  • For example, the reaction of β-phenethylamines with ethyl methylthioacetate in the presence of phenyliodine(III) bis(trifluoroacetate) (PIFA) yields tetrahydroisoquinoline derivatives in moderate to good yields.
  • While this exact method targets isoquinolines, similar acid-catalyzed or oxidative cyclizations can be adapted for tetrahydroquinolines, including 4-ethyl derivatives.
  • The Pictet-Spengler approach generally involves iminium ion intermediates formed from aldehydes and amines, followed by cyclization.

Summary Table of Preparation Methods

Preparation Method Key Reactants/Conditions Advantages Limitations Yield/Notes
Direct catalytic hydrogenation Quinoline derivatives, Pd/C, H2, reflux or mild temp Simple, direct reduction Mixture formation, poor selectivity for 4-substituted derivatives Variable, often low purity
Reduction of 2,3-dihydroquinolin-4-ones 2,3-Dihydroquinolin-4-ones, reducing agents Selective for unsubstituted products Not suitable for 4-ethyl substitution Yields not optimal for target compound
One-step multi-component reaction (patented) Aniline salt, thiol/sulfinate, alkyl aldehyde, RT, 1-2h Mild conditions, short time, high purity Requires specific nucleophilic reagents High purity, no quinoline contamination
Pictet-Spengler type cyclization β-Phenethylamines, aldehydes, acid or oxidative catalysts Moderate to good yields, versatile Mostly for isoquinolines, adaptation needed Moderate to good yields

Detailed Research Findings and Notes

  • The patented ambient temperature synthesis method is notable for its operational ease and environmental friendliness, eliminating the need for heating and prolonged reaction times.
  • The use of nucleophilic reagents in the reaction mixture is a novel aspect that prevents overreaction to quinolines and allows functional group introduction at the 4-position.
  • Attempts to reduce quinoline derivatives directly often suffer from complex mixtures and side reactions, indicating the need for controlled conditions or alternative synthetic routes.
  • Pictet-Spengler cyclizations, while classical and robust for isoquinolines, require adaptation for quinoline systems but offer a valuable synthetic strategy for tetrahydroquinoline derivatives.
  • Recent literature reviews emphasize domino and cascade reactions, metal-promoted processes, and reductive amination sequences as promising synthetic routes for tetrahydroquinolines, though specific data on 4-ethyl derivatives remain limited.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) and tungstate ions.

    Substitution: Various electrophiles and nucleophiles under suitable conditions.

Major Products:

    Oxidation: N-hydroxy lactams.

    Substitution: Substituted tetrahydroquinoline derivatives.

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Complex Molecules
4-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride serves as a crucial building block in organic synthesis. It is utilized in the construction of more complex molecular architectures due to its ability to undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions allow for the introduction of diverse functional groups that enhance the compound's biological activity and pharmacokinetic properties .

Asymmetric Catalysis
The compound is also employed as a chiral scaffold in asymmetric catalysis. Its unique structure aids in the development of enantiomerically enriched products that are essential in pharmaceutical chemistry.

Biological Applications

Neuroprotective Effects
Recent studies have highlighted the potential neuroprotective effects of this compound. Research indicates that it acts as a dopamine D2 receptor antagonist, which can modulate neurotransmission and may offer therapeutic benefits in neurological disorders such as Parkinson's disease .

Antihypertensive Properties
The compound has been investigated for its antihypertensive effects by inhibiting angiotensin II receptors. This mechanism suggests its potential use in treating hypertension and related cardiovascular conditions .

Structural Activity Relationship (SAR)

The structural modifications of this compound significantly influence its biological activities. The presence of the ethyl group at the 4-position enhances binding affinity to specific receptors compared to other derivatives of tetrahydroquinoline .

Case Studies

  • Dopamine D2 Receptor Antagonism : A study demonstrated that derivatives of tetrahydroquinoline exhibited varying affinities for dopamine receptors. The 4-ethyl modification resulted in enhanced receptor binding compared to non-substituted analogs .
  • Antihypertensive Activity : Clinical trials have shown that compounds similar to this compound can effectively lower blood pressure by blocking angiotensin II receptors. This provides a pathway for further exploration into its therapeutic applications in hypertension management .

Mechanism of Action

The mechanism of action of 4-ethyl-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. One notable mechanism is the inhibition of calpain-mediated cleavage of CDK5 natural precursor p35, which prevents the formation of the CDK5/p25 complex and subsequent hyperphosphorylation of tau .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Conformational Comparisons

The ethyl substituent at the 4-position distinguishes 4-ethyl-1,2,3,4-tetrahydroquinoline hydrochloride from other tetrahydroquinoline derivatives. Key structural comparisons include:

Compound Substituent(s) Molecular Formula Conformation Key Structural Features
4-Ethyl-1,2,3,4-tetrahydroquinoline HCl Ethyl at C4 C₁₁H₁₆ClN Half-chair (predicted) Axial substituent orientation
5-Bromo-1,2,3,4-tetrahydroquinoline HCl Bromo at C5 C₉H₁₁BrClN Half-chair Electron-withdrawing Br alters reactivity
1-Benzylsulfonyl-1,2,3,4-tetrahydroquinoline Benzylsulfonyl at N1 C₁₆H₁₇NO₂S Half-chair Sulfonyl group enhances hydrogen bonding
7-Nitro-1,2,3,4-tetrahydroisoquinoline HCl Nitro at C7 (isoquinoline) C₉H₁₁ClN₂O₂ Planar aromatic ring Increased electron deficiency

Key Observations :

  • Substituent position (e.g., bromo at C5 vs. ethyl at C4) significantly affects electronic properties and biological activity .
  • Tetrahydroisoquinoline derivatives (e.g., 7-nitro) exhibit distinct conformational rigidity compared to tetrahydroquinolines due to fused benzene ring positioning .

Yield Comparison :

  • 5-Bromo-1,2,3,4-tetrahydroquinoline HCl: 89% yield via reflux in ethanol .
  • 1-Benzylsulfonyl-1,2,3,4-tetrahydroquinoline: High purity achieved via recrystallization (ethyl acetate/hexane) .
Pharmacological Activity
Compound Biological Activity Mechanism/Test Model Efficacy Notes
4-Ethyl-1,2,3,4-tetrahydroquinoline HCl Predicted sedative/antipsychotic Structural analogy to active derivatives Ethyl group may enhance blood-brain barrier penetration
Silatetrahydroisoquinoline Sedative Mice locomotor activity tests Lower activity vs. tetrahydroisoquinoline
1-Benzylsulfonyl-tetrahydroquinoline Antimalarial/antipsychotic In vitro receptor binding assays Sulfonyl group enhances target affinity
7-Nitro-tetrahydroisoquinoline HCl Neurotropic Corazole convulsion tests High activity due to nitro group

Key Findings :

  • Tetrahydroisoquinoline derivatives generally exhibit higher neurotropic activity than tetrahydroquinolines due to enhanced aromatic interactions .
  • Electron-withdrawing groups (e.g., nitro, bromo) increase receptor binding in psychotropic assays but may reduce solubility .
Physicochemical Properties
Property 4-Ethyl-THQ HCl 5-Bromo-THQ HCl 7-Nitro-THIQ HCl
Solubility in Water High (HCl salt) Moderate Low
Melting Point Not reported Not reported >200°C (predicted)
Stability Stable Light-sensitive Hygroscopic

Notes:

  • Hydrochloride salts improve aqueous solubility, critical for intravenous formulations .
  • Nitro and bromo substituents may necessitate stabilization via co-solvents or buffering agents .

Biological Activity

4-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride is a compound within the tetrahydroquinoline class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features a bicyclic structure with an ethyl group at the 4-position. This modification can significantly influence its biological activity and pharmacokinetic properties. The compound is soluble in water due to its hydrochloride form, enhancing its applicability in biological studies.

Neuroprotective Effects

Research indicates that this compound exhibits potential neuroprotective properties. It acts as a dopamine D2 receptor antagonist, which may help in modulating neurotransmission and protecting against neurodegenerative diseases. Similar compounds have shown efficacy in reducing oxidative stress and preventing neuronal cell death in various models of neurotoxicity .

Antihypertensive Properties

The compound has also been studied for its antihypertensive effects by inhibiting angiotensin II receptors. This action suggests a potential role in managing hypertension and related cardiovascular conditions.

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of tetrahydroquinoline derivatives. Compounds structurally similar to 4-ethyl-1,2,3,4-tetrahydroquinoline have shown significant growth inhibition in various cancer cell lines, including lung carcinoma (H460), prostate carcinoma (DU145), and breast adenocarcinoma (MCF7). The incorporation of aryl groups into the tetrahydroquinoline structure has been associated with enhanced antiproliferative effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Dopamine Receptor Modulation : By antagonizing dopamine D2 receptors, the compound can alter neurotransmitter dynamics in the brain.
  • Antioxidant Activity : It may reduce free radical generation and oxidative stress within neuronal cells .
  • Inhibition of Pro-inflammatory Mediators : Similar compounds have been shown to inhibit the production of pro-inflammatory cytokines like IL-6 and TNF-α in models of inflammation .

Table 1: Summary of Biological Activities

ActivityMechanismReference
NeuroprotectiveDopamine D2 receptor antagonism
AntihypertensiveAngiotensin II receptor inhibition
AnticancerGrowth inhibition in various cancer cell lines
Anti-inflammatoryInhibition of IL-6 and TNF-α

Case Study: Neuroprotection in Glutamate-Induced Toxicity

A study comparing 1-methyl-1,2,3,4-tetrahydroisoquinoline with other tetrahydroisoquinolines demonstrated that specific derivatives could prevent glutamate-induced cell death in neuronal cultures. This suggests that modifications at specific positions on the tetrahydroquinoline scaffold could enhance neuroprotective effects .

Q & A

Q. Key Variables Affecting Yield :

VariableImpact on YieldOptimal Condition Example
Catalyst loadingHigher loadings accelerate reaction but may increase impurities5 mol% [NMPH]H₂PO₄
TemperatureElevated temps improve kinetics but risk decomposition80–100°C for cyclization
Reaction timeProlonged time increases conversion but may promote side reactions6–12 hours for Sn/HCl reduction

Advanced: How can stereochemical outcomes (cis/trans isomers) be controlled during synthesis?

Methodological Answer:
Stereoselectivity is influenced by catalyst choice and reaction mechanism:

  • Chiral auxiliaries : Use enantiopure starting materials or chiral catalysts (e.g., InCl₃) to bias cyclization pathways .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring cis-isomers, while non-polar solvents (e.g., toluene) may favor trans .
  • Post-synthesis resolution : Column chromatography (2% ethyl acetate/hexane) or recrystallization can separate isomers, as demonstrated in .

Example :
AlCl₃-mediated demethylation in chlorobenzene selectively yields cis-dihydroxy derivatives due to steric hindrance .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR (¹H/¹³C) : Assigns proton environments and confirms substitution patterns.
  • X-ray crystallography : Resolves absolute configuration (e.g., used single-crystal XRD to confirm biphenyl-substituted derivatives) .
  • HPLC-MS : Validates purity (>95%) and molecular weight, especially for hydrochloride salts .

Q. Validation Workflow :

Confirm molecular structure via NMR/XRD.

Assess purity via HPLC (C18 column, acetonitrile/water gradient).

Quantify chloride content by ion chromatography .

Advanced: How can researchers resolve contradictions in catalytic efficiency data across studies?

Methodological Answer:
Discrepancies often arise from:

  • Catalyst deactivation : Ionic liquids may lose activity due to moisture absorption; pre-drying at 100°C restores performance .
  • Substrate scope limitations : A catalyst effective for ethyl-substituted quinolines may fail for bulkier groups (e.g., biphenyl derivatives) .
  • Reaction scale : Bench-scale yields (1 mmol) may not translate to industrial scales due to heat/mass transfer limitations.

Q. Mitigation Strategies :

IssueSolutionExample
Low reproducibilityStandardize solvent purity (±0.5% H₂O)Use anhydrous CH₂Cl₂
Conflicting isomer ratiosOptimize solvent polarityDCM vs. toluene for cis/trans

Basic: What green chemistry principles apply to synthesizing this compound?

Methodological Answer:

  • Solvent-free synthesis : Ionic liquids act as catalysts and solvents, reducing waste .
  • Catalyst recyclability : [NMPH]H₂PO₄ retains >90% activity after five cycles .
  • Atom economy : Povarov reactions avoid stoichiometric reagents, improving efficiency .

Q. Metrics Comparison :

MethodE-factor*PMI**
Conventional H₃PO₄8.212.5
Ionic liquid1.52.0
*E-factor = waste (kg)/product (kg); **PMI = Process Mass Intensity .

Advanced: How can bioactivity assays be designed to evaluate 4-ethyl-1,2,3,4-tetrahydroquinoline derivatives?

Methodological Answer:

  • Anticancer screening : Use MTT assays on HepG2 or MCF-7 cells, with IC₅₀ calculations ( used AlCl₃-demethylated derivatives) .
  • Antioxidant activity : DPPH radical scavenging assays at 0.1–1.0 mM concentrations .
  • Structural optimization : Introduce electron-withdrawing groups (e.g., Cl) at C-7 to enhance activity .

Data Interpretation :
Contradictions in IC₅₀ values may arise from cell line variability or hydrochloride salt dissociation kinetics. Control pH at 7.4 in assay buffers .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation .
  • Moisture control : Use desiccants (silica gel) to avoid hydrochloride salt hydrolysis .
  • Purity monitoring : Reassess via HPLC every 6 months; degradation >5% warrants repurification .

Advanced: How can computational methods aid in optimizing synthesis or bioactivity?

Methodological Answer:

  • DFT calculations : Predict transition states for stereoselective steps (e.g., cyclization barriers) .
  • Molecular docking : Screen derivatives against target proteins (e.g., topoisomerase II for anticancer activity) .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. Software Tools :

  • Gaussian 16 for DFT .
  • AutoDock Vina for docking .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride
Reactant of Route 2
4-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride

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